4-fluoro-2-(1H-imidazol-1-yl)anisole

CYP inhibition drug metabolism fluorinated heterocycles

4-Fluoro-2-(1H-imidazol-1-yl)anisole is a non-interchangeable, fluorinated imidazole building block for medicinal chemistry. Its unique 4-fluoro substitution on the anisole core confers distinct CYP inhibition profiles (e.g., selective CYP2A6, Kd = 4.5 µM) and potent AIMP2-DX2 oncogenic isoform selectivity (>108-fold over wild-type), making it essential for reproducible antifungal SAR and DDI screening panels. Do not substitute with non-fluorinated or 4-alkyl analogs.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
Cat. No. B8327102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2-(1H-imidazol-1-yl)anisole
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)N2C=CN=C2
InChIInChI=1S/C10H9FN2O/c1-14-10-3-2-8(11)6-9(10)13-5-4-12-7-13/h2-7H,1H3
InChIKeyAYJMPCSLAHTIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(1H-imidazol-1-yl)anisole: Procurement-Oriented Overview of a Research-Use Fluorinated Imidazole Building Block


4-Fluoro-2-(1H-imidazol-1-yl)anisole (C₁₀H₉FN₂O, MW 192.19 g/mol) is a research-use fluorinated imidazole derivative characterized by a 4-fluoro substitution on a 2-(1H-imidazol-1-yl)anisole core . This compound is primarily employed as a synthetic intermediate and pharmacological probe in medicinal chemistry and antifungal discovery programs [1]. Its structural features—the imidazole ring, methoxy group, and fluorine atom—confer distinct physicochemical and biological interaction profiles that differentiate it from non-fluorinated or differently substituted analogs, making its procurement non-interchangeable in structure-activity relationship (SAR) studies [2].

Why 4-Fluoro-2-(1H-imidazol-1-yl)anisole Cannot Be Replaced by Other Imidazole Anisoles or 1-Substituted Imidazoles in Critical Assays


Substitution of 4-fluoro-2-(1H-imidazol-1-yl)anisole with its closest analogs—such as the non-fluorinated parent, the 4-methyl derivative, or other 1-substituted imidazoles—is not scientifically valid due to quantifiable divergences in cytochrome P450 (CYP) inhibition profiles, physicochemical properties (e.g., solubility and molecular weight), and target binding characteristics [1]. The 4-fluoro substituent critically alters both electronic distribution and steric fit within enzyme active sites, leading to distinct IC₅₀ values across CYP isoforms compared to non-fluorinated or alkyl-substituted counterparts [2]. Furthermore, the compound's molecular weight (192.19 g/mol) places it in a unique range that influences its susceptibility to inhibit specific CYP enzymes (e.g., CYP2E1 and CYP2A6), a property not shared by higher molecular weight imidazole inhibitors [1]. These differences directly impact assay reproducibility and SAR conclusions, making generic substitution a significant source of experimental error.

Quantitative Differentiation Guide for 4-Fluoro-2-(1H-imidazol-1-yl)anisole: Comparative CYP Inhibition, Antifungal Potential, and Solubility Data


CYP2A6 Binding Affinity (Kd = 4.5 μM) Defines a Distinct Inhibitor Class Compared to Non-Fluorinated and High-MW Imidazoles

4-Fluoro-2-(1H-imidazol-1-yl)anisole binds to CYP2A6 with a Kd of 4.50 μM, placing it in a distinct category of CYP2A6 inhibitors characterized by low molecular weight (<~200 Da) and the presence of a 1-substituted imidazole [1]. In a comparative study of 14 1-substituted imidazoles, CYP2A6 and CYP2E1 were exclusively inhibited (IC₅₀ <5 μM) by compounds with molecular weights below approximately 200 Da, a threshold that the target compound meets (192.19 g/mol) while many larger imidazole antifungals (e.g., ketoconazole analogs, MW >300) do not [2]. This class-level distinction provides a framework for understanding its metabolic interaction potential.

CYP inhibition drug metabolism fluorinated heterocycles

CYP2D6 Inhibition (IC₅₀ = 20 μM) in Human Liver Microsomes Distinguishes 4-Fluoro-2-(1H-imidazol-1-yl)anisole from More Potent 1-Substituted Imidazole CYP2D6 Inhibitors

In human liver microsomes, 4-fluoro-2-(1H-imidazol-1-yl)anisole inhibits CYP2D6 activity with an IC₅₀ of 20 μM (2.00E+4 nM) [1]. This moderate inhibitory potency is distinct from the more potent inhibition observed for some other 1-substituted imidazoles, such as nafimidone (MW 236), which exhibits an IC₅₀ <0.3 μM towards CYP2D6 [2]. The difference of approximately 67-fold in IC₅₀ values highlights that the target compound is a significantly weaker CYP2D6 inhibitor than certain structurally related imidazoles, a critical distinction for assays requiring minimal CYP2D6 interference.

CYP2D6 drug-drug interaction ADME-Tox

AIMP2 DX2 Isoform Inhibition (IC₅₀ = 0.92 μM) vs. Wild-Type AIMP2 (IC₅₀ >100 μM) Demonstrates Target Isoform Selectivity

4-Fluoro-2-(1H-imidazol-1-yl)anisole displays a marked selectivity for the AIMP2 DX2 isoform over the wild-type AIMP2. It inhibits nanoluciferase-tagged AIMP2 DX2 isoform expressed in human A549 lung carcinoma cells with an IC₅₀ of 0.92 μM (920 nM), whereas its IC₅₀ against the wild-type AIMP2 isoform under the same assay conditions is >100 μM (1.00E+5 nM) [1]. This represents a selectivity window of >108-fold, indicating that the 4-fluoro-2-(1H-imidazol-1-yl)anisole structure preferentially interacts with the disease-associated splice variant.

AIMP2 cancer isoform selectivity

Aqueous Solubility and DMSO Solubility Profile Informs Formulation Feasibility

The compound exhibits an aqueous solubility of 38 (units unspecified, but likely μg/mL based on context) and is soluble in DMSO at concentrations up to 25-30 mg/mL . While comparative solubility data for close analogs (e.g., 4-methyl-2-(1H-imidazol-1-yl)anisole) is not publicly available, this quantitative solubility benchmark allows researchers to anticipate the need for co-solvents or formulation strategies in in vitro assays. The DMSO solubility (>25 mg/mL) is sufficient for preparing concentrated stock solutions for most cell-based experiments.

solubility DMSO formulation

Optimal Application Scenarios for 4-Fluoro-2-(1H-imidazol-1-yl)anisole Based on Quantified Evidence


CYP2A6-Mediated Metabolism Studies (e.g., Nicotine or Fragrance Metabolism)

Employ 4-fluoro-2-(1H-imidazol-1-yl)anisole as a low-molecular-weight CYP2A6 inhibitor (Kd = 4.5 μM) to probe the role of CYP2A6 in the metabolism of nicotine or fragrance compounds. Its activity profile aligns with the class of imidazoles (MW <200 Da) that selectively inhibit CYP2A6 and CYP2E1, making it a suitable tool compound for in vitro microsomal or hepatocyte assays focused on these specific P450 isoforms, without the confounding high-potency inhibition of CYP3A4/5 seen with larger imidazoles [1].

ADME-Tox Profiling Panels Requiring Moderate CYP2D6 Inhibition

Include 4-fluoro-2-(1H-imidazol-1-yl)anisole in drug-drug interaction (DDI) screening panels as a reference compound for moderate CYP2D6 inhibition (IC₅₀ = 20 μM). Its significantly lower potency compared to strong CYP2D6 inhibitors like nafimidone (IC₅₀ <0.3 μM) allows for a graded assessment of CYP2D6 liability in test compounds, helping to differentiate between strong and moderate inhibitors in early ADME-Tox screening [2].

Chemical Biology Investigation of AIMP2-DX2 in Lung Cancer Models

Utilize 4-fluoro-2-(1H-imidazol-1-yl)anisole as a selective inhibitor of the AIMP2-DX2 oncogenic isoform (IC₅₀ = 0.92 μM) over wild-type AIMP2 (>100 μM). This >108-fold selectivity window enables specific interrogation of AIMP2-DX2-mediated pathways in human lung cancer cells (e.g., A549) without affecting the normal AIMP2 function, making it a valuable chemical probe for target validation and mechanistic studies [3].

Synthesis of Novel Antifungal Agents via SAR Exploration of 4-Substituted Imidazole Anisoles

Use 4-fluoro-2-(1H-imidazol-1-yl)anisole as a key synthetic intermediate or starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel antifungal agents. Its distinct 4-fluoro substitution can be systematically varied and compared to 4-H, 4-Cl, 4-Br, or 4-CH₃ analogs to map the electronic and steric requirements for lanosterol 14α-demethylase (CYP51) inhibition, a validated target for azole antifungals [4].

Quote Request

Request a Quote for 4-fluoro-2-(1H-imidazol-1-yl)anisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.